molecular formula C17H17N3O2 B10992991 2-[(1-methyl-1H-indol-4-yl)oxy]-N-(pyridin-4-ylmethyl)acetamide

2-[(1-methyl-1H-indol-4-yl)oxy]-N-(pyridin-4-ylmethyl)acetamide

Cat. No.: B10992991
M. Wt: 295.34 g/mol
InChI Key: RZVHOXXSDXFAHS-UHFFFAOYSA-N
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Description

2-[(1-methyl-1H-indol-4-yl)oxy]-N-(pyridin-4-ylmethyl)acetamide is a synthetic compound that features an indole and pyridine moiety. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The inclusion of a pyridine ring further enhances its potential for various applications in medicinal chemistry.

Preparation Methods

The synthesis of 2-[(1-methyl-1H-indol-4-yl)oxy]-N-(pyridin-4-ylmethyl)acetamide typically involves the following steps:

    Formation of the Indole Derivative: The indole derivative can be synthesized through various methods, such as Fischer indole synthesis or Bartoli indole synthesis.

    Coupling with Pyridine Derivative: The indole derivative is then coupled with a pyridine derivative using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Acetylation: The final step involves the acetylation of the coupled product to form the desired compound.

Chemical Reactions Analysis

2-[(1-methyl-1H-indol-4-yl)oxy]-N-(pyridin-4-ylmethyl)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

2-[(1-methyl-1H-indol-4-yl)oxy]-N-(pyridin-4-ylmethyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1-methyl-1H-indol-4-yl)oxy]-N-(pyridin-4-ylmethyl)acetamide involves its interaction with specific molecular targets. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

2-[(1-methyl-1H-indol-4-yl)oxy]-N-(pyridin-4-ylmethyl)acetamide can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its combined indole and pyridine structure, which enhances its potential for diverse applications in medicinal and chemical research.

Properties

Molecular Formula

C17H17N3O2

Molecular Weight

295.34 g/mol

IUPAC Name

2-(1-methylindol-4-yl)oxy-N-(pyridin-4-ylmethyl)acetamide

InChI

InChI=1S/C17H17N3O2/c1-20-10-7-14-15(20)3-2-4-16(14)22-12-17(21)19-11-13-5-8-18-9-6-13/h2-10H,11-12H2,1H3,(H,19,21)

InChI Key

RZVHOXXSDXFAHS-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=CC=C2OCC(=O)NCC3=CC=NC=C3

Origin of Product

United States

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